15-cis-4,4'-Diapophytoene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

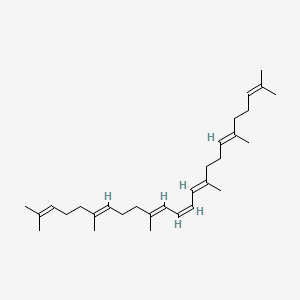

15-cis-4,4'-diapophytoene is a 4,4'-diapophytoene in which the double bond at position 15 has Z- (cis-) geometry, while those at positions 9, 13, 9' and 13' have E- (trans-) geometry.

科学的研究の応用

Scientific Research Applications

1. Antioxidant Properties

15-cis-4,4'-Diapophytoene exhibits strong antioxidant capabilities, which are essential for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, outperforming traditional antioxidants like DL-α-tocopherol. The IC50 value for DPPH scavenging activity was found to be 10.2 µM for this compound compared to 33.2 µM for DL-α-tocopherol .

2. Microbial Applications

Research indicates that this compound can be produced by various microorganisms, including Staphylococcus aureus and Heliobacteria. Its synthesis involves the enzyme 4,4'-diapophytoene synthase (CrtM), which catalyzes the condensation of farnesyl diphosphate to form the carotenoid backbone . The microbial production of this compound opens avenues for biotechnological applications, including its use as a natural colorant or health supplement.

3. Nutraceutical Potential

Due to its immune-enhancing properties, this compound has potential applications in nutraceuticals aimed at improving health outcomes in immunocompromised individuals. In animal models, it has been shown to stimulate T-cell responses and enhance immune system activity against pathogens such as Salmonella typhimurium .

Data Tables

The following table summarizes key properties and findings related to this compound:

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in the journal Microbial Biotechnology demonstrated the superior antioxidant capacity of this compound compared to other carotenoids. The compound was isolated from microbial sources and tested for its ability to reduce oxidative damage in vitro. Results indicated significant protective effects against oxidative stress markers .

Case Study 2: Immune Response Enhancement

In a controlled experiment involving mice infected with Salmonella typhimurium, administration of this compound resulted in a marked increase in immune response parameters compared to control groups. This study highlights the potential for this compound to serve as an adjunct therapy in managing infections .

化学反応の分析

Interaction with Enzymes

15-cis-4,4'-Diapophytoene interacts with several enzymes involved in carotenoid metabolism. It acts as a substrate for desaturases, underscoring its significance in metabolic pathways that lead to more complex carotenoids.

15 cis 4 4 diapophytoene 4 FAD ⇌ all trans 4 4 diapolycopene 4 FADH2

-

This compound + FAD ⇌ all-trans-4,4'-diapophytofluene + FADH2

-

all-trans-4,4'-diapophytofluene + FAD ⇌ all-trans-4,4'-diapo-zeta-carotene + FADH2

-

all-trans-4,4'-diapo-zeta-carotene + FAD ⇌ all-trans-4,4'-diaponeurosporene + FADH2

-

all-trans-4,4'-diaponeurosporene + FAD ⇌ all-trans-4,4'-diapolycopene + FADH2

This enzyme is found in Staphylococcus aureus and other bacteria like Heliobacillus sp .

Isomerization

This compound can undergo isomerization to form all-trans isomers. In certain fungi and photosynthetic bacteria, 15-cis-phytoene is initially formed and then isomerized to all-trans, followed by dehydrogenation to all-trans-phytofluene .

Comparison with Structurally Similar Compounds

The table below summarizes compounds structurally similar to this compound, highlighting their structure characteristics and unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| All-trans-4,4'-diapophytoene | All double bonds in trans configuration | Precursor to various carotenoids |

| All-trans-lycopene | Contains 11 conjugated double bonds | Known for its potent antioxidant properties |

| Beta-carotene | Composed of two retinyl groups | Widely recognized for its role in vitamin A synthesis |

| Zeaxanthin | Contains an additional hydroxyl group | Important for eye health and vision |

The specific cis configuration at the 15th position differentiates this compound from these compounds, influencing its reactivity and function in metabolic pathways.

特性

分子式 |

C30H48 |

|---|---|

分子量 |

408.7 g/mol |

IUPAC名 |

(6E,10E,12Z,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,12,14,18,22-heptaene |

InChI |

InChI=1S/C30H48/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,15-18,23-24H,11-14,19-22H2,1-8H3/b10-9-,27-17+,28-18+,29-23+,30-24+ |

InChIキー |

NXJJBCPAGHGVJC-LIKFLUFESA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

異性体SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CCC=C(C)C)\C)/C)/C)/C)C |

正規SMILES |

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。